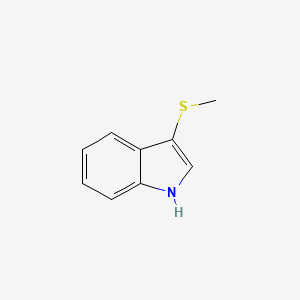

3-(methylthio)-1H-indole

概述

描述

3-(methylthio)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a methylthio group attached to the third carbon of the indole ring. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-1H-indole can be achieved through various methods. One common approach involves the reaction of indole with methylthiol in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol.

Another method involves the use of 3-bromo-1H-indole as a starting material. This compound can undergo a nucleophilic substitution reaction with sodium methylthiolate to yield this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

化学反应分析

Types of Reactions

3-(methylthio)-1H-indole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The indole ring can be reduced to form dihydroindole derivatives.

Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens, alkyl groups, or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reaction conditions typically involve mild temperatures and neutral or slightly acidic pH.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine, chlorine, or nitric acid. The reactions often require a catalyst, such as iron(III) chloride or aluminum chloride, and are conducted under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-(methylsulfinyl)-1H-indole or 3-(methylsulfonyl)-1H-indole. Reduction can produce 3-(methylthio)-2,3-dihydro-1H-indole, while substitution reactions can lead to a variety of halogenated or nitro-substituted indoles.

科学研究应用

Synthesis of 3-(Methylthio)-1H-Indole Derivatives

The synthesis of this compound derivatives can be achieved through several methods, including nucleophilic substitutions and cross-coupling reactions. For instance, a study demonstrated the use of palladium-catalyzed reactions to produce highly functionalized indole derivatives, which can include methylthio substituents at various positions on the indole ring . The ability to modify the indole structure allows for the exploration of new compounds with enhanced biological activities.

Biological Activities

This compound and its derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Research indicates that indole derivatives, including those with methylthio substitutions, display significant antimicrobial activity against various pathogens such as Staphylococcus aureus and fungi . The presence of the methylthio group is thought to enhance the lipophilicity of the compounds, facilitating better membrane penetration.

- Antioxidant Effects : Several studies have shown that indole derivatives can act as antioxidants, protecting cells from oxidative stress. For example, in vitro evaluations have demonstrated that certain substituted indoles possess strong cytoprotective properties against oxidative hemolysis in human erythrocytes .

- Anti-inflammatory Activity : Indole derivatives have been reported to exhibit anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases. The mechanisms often involve inhibition of pro-inflammatory cytokines .

- Cytotoxicity Against Cancer Cells : Some derivatives have shown promise in inducing apoptosis in cancer cell lines. The specific structural modifications can lead to varying degrees of cytotoxicity, underscoring the importance of structure-activity relationships in drug design .

Applications in Agrochemicals and Functional Materials

Beyond medicinal applications, this compound derivatives are also being explored for use in agrochemicals and functional materials:

- Agrochemical Applications : The versatility of substituted indoles allows for their use as agrochemicals, where they can serve as herbicides or pesticides due to their biological activity against plant pathogens .

- Functional Materials : Indoles are being investigated for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of methylthio groups may enhance these properties, making them suitable for applications in sensors and light-emitting devices .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of this compound derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Case Study 2: Antioxidant Screening

Another investigation focused on assessing the antioxidant capacity of this compound derivatives using DPPH radical scavenging assays. The findings revealed that several derivatives effectively scavenged free radicals, suggesting their potential as antioxidant agents in pharmaceutical formulations .

Data Table: Biological Activities of this compound Derivatives

作用机制

The mechanism of action of 3-(methylthio)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

相似化合物的比较

3-(methylthio)-1H-indole can be compared with other similar compounds, such as:

3-(methylthio)propionic acid: This compound has a similar methylthio group but differs in its overall structure and chemical properties.

3-(methylthio)-1-propanol: Another compound with a methylthio group, but with different functional groups and reactivity.

3-(methylthio)-1H-pyrrole: Similar in structure to this compound, but with a pyrrole ring instead of an indole ring.

The uniqueness of this compound lies in its indole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

生物活性

3-(Methylthio)-1H-indole is a substituted indole compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C₉H₉NS) features a methylthio group at the 3-position of the indole ring, contributing to its unique chemical reactivity. Indoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of this compound enhances its potential applications in pharmaceutical development.

Synthesis

The synthesis of this compound can be achieved through various methods, including electrophilic substitution reactions involving indoles and thiomethylating agents. The following table summarizes common synthetic approaches:

| Method | Description |

|---|---|

| Electrophilic Substitution | Involves the reaction of indoles with sulfoxides or thiomethylating agents to introduce the methylthio group. |

| Metal-Free Oxidation | Utilizes oxidants to facilitate the introduction of the methylthio moiety into the indole structure. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including resistant strains of bacteria. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound derivatives. For instance, derivatives have shown inhibitory effects on cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

The following table summarizes key findings from various studies on the anticancer activity of this compound:

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 0.075 | Inhibition of tubulin assembly |

| Study B | Hs578T | 0.033 | Induction of apoptosis |

| Study C | MDA-MB-231 | 0.620 | Microtubule destabilization |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Microtubules : Disruption of microtubule assembly is a primary mechanism through which this compound exerts its anticancer effects.

- Reactive Oxygen Species (ROS) : Some derivatives have shown antioxidant properties, potentially protecting cells from oxidative stress .

- Enzyme Inhibition : Studies indicate that certain derivatives inhibit enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO) .

Case Studies

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties compared to standard antibiotics.

Case Study 2: Anticancer Efficacy

A series of experiments on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 0.075 µM. Mechanistic studies indicated that this compound induces apoptosis via mitochondrial pathways .

属性

IUPAC Name |

3-methylsulfanyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHHOXFINVVIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447159 | |

| Record name | 3-methylsulfanyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40015-10-9 | |

| Record name | 3-(Methylthio)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40015-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylsulfanyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。